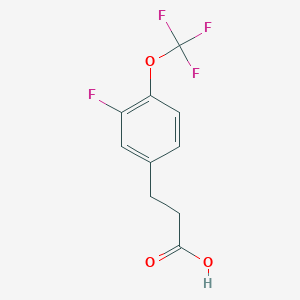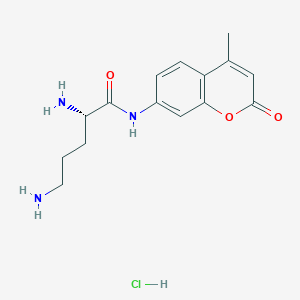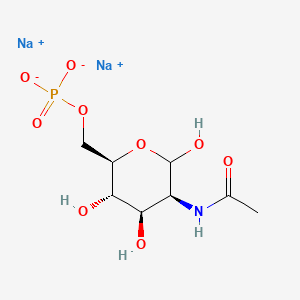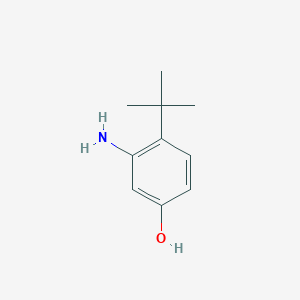
3-Amino-4-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-tert-butylphenol is an organic compound characterized by the presence of an amino group (-NH2) and a tert-butyl group (-C(CH3)3) attached to a phenol ring. This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-tert-butylphenol can be synthesized through several methods, including the nitration of 4-tert-butylphenol followed by reduction. The nitration process involves treating 4-tert-butylphenol with a mixture of nitric acid and sulfuric acid, resulting in the formation of 4-tert-butyl-2-nitrophenol. This intermediate is then reduced using reducing agents such as iron and hydrochloric acid or hydrogen in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and consistency. The production involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-tert-butylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound, often resulting in the formation of quinones.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used to reduce nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino group directs incoming electrophiles to ortho and para positions on the phenol ring.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives and reduced phenols.
Substitution: Substituted phenols and derivatives with various functional groups.
Scientific Research Applications
3-Amino-4-tert-butylphenol is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, dyes, and polymers. In biology, it is used as a probe in biochemical assays to study enzyme activities and protein interactions. In medicine, it is explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties. In industry, it is utilized in the production of resins, coatings, and adhesives.
Mechanism of Action
3-Amino-4-tert-butylphenol is compared with other similar compounds, such as 4-aminophenol and 4-tert-butylphenol, to highlight its uniqueness. Unlike 4-aminophenol, which lacks the tert-butyl group, this compound exhibits enhanced stability and reactivity due to the presence of the bulky tert-butyl group. Compared to 4-tert-butylphenol, the amino group in this compound allows for additional functionalization and reactivity.
Comparison with Similar Compounds
4-Aminophenol
4-tert-Butylphenol
2-Aminophenol
3-tert-Butylphenol
Properties
IUPAC Name |
3-amino-4-tert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWMWFGQUARJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
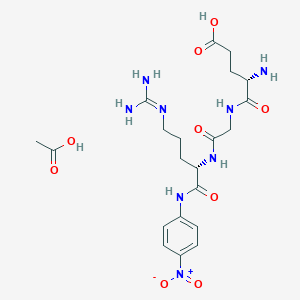
![potassium;[(2S)-2-amino-2-carboxyethyl] sulfate](/img/structure/B8120651.png)
![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8120654.png)
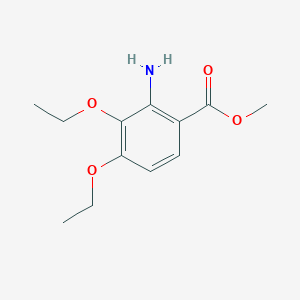
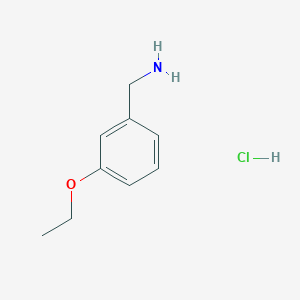
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-3H-purin-6-one](/img/structure/B8120702.png)

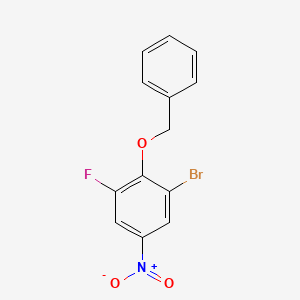
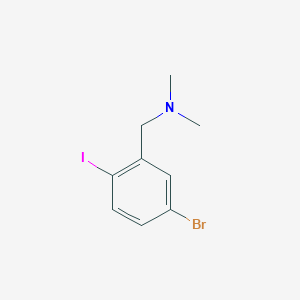
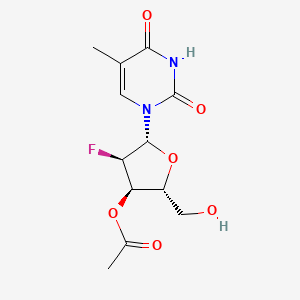
![N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B8120728.png)
